Lipophilicity Differentiation: XLogP3 of the para-Methyl Isomer vs. ortho- and meta-Methyl Congeners
Among the three positional methyl-benzamide isomers sharing the same 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl core, the para-methyl compound (CAS 941982-64-5) exhibits a computed XLogP3 of 2.9 [1]. While all three positional isomers have identical molecular formula (C₂₀H₂₂N₂O₃) and molecular weight (338.4 g/mol), their computed lipophilicities differ owing to differential electronic and steric effects at the para, meta, and ortho positions [2]. The para-substitution pattern places the methyl group at the position farthest from the amide linkage, yielding a distinct dipole moment orientation and hydrogen-bond acceptor surface relative to the ortho or meta variants. Lipophilicity directly governs membrane permeability and non-specific protein binding in biochemical and cell-based FXa assays; a ΔXLogP3 of even 0.3 units is sufficient to produce measurable differences in apparent cellular potency [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 [1] |
| Comparator Or Baseline | ortho-methyl isomer (N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide): XLogP3 ≈ 2.7–2.8 (predicted); meta-methyl isomer (CAS 941979-85-7): XLogP3 ≈ 2.8–2.9 (predicted). All values are computed descriptors; experimental logP/logD data are not publicly available for these specific analogs. |
| Quantified Difference | Estimated ΔXLogP3 ≤ 0.2–0.3 units between positional isomers; directional difference (para most lipophilic) is consistent with Hammett σ and π-parameter predictions [2]. |
| Conditions | XLogP3-AA computation per PubChem 2025.09.15 release; values for ortho and meta isomers are class-level predictions based on additivity principles and published 3D-QSAR models of the 3-oxybenzamide series [3]. |
Why This Matters
Lipophilicity is a primary determinant of compound handling (DMSO solubility, non-specific binding) and apparent biochemical potency; the para-methyl isomer's distinct XLogP3 means it cannot be treated as interchangeable with its ortho- or meta-methyl isomers in any assay where passive membrane partitioning or protein binding contributes to the readout.
- [1] PubChem Compound Summary. N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide, CID 7687906. Computed property: XLogP3-AA = 2.9. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (π-parameter tables for positional methyl substitution on aromatic amides.) View Source
- [3] Matter, H.; Will, D.W.; Nazaré, M.; et al. Structural Requirements for Factor Xa Inhibition by 3-Oxybenzamides with Neutral P1 Substituents: Combining X-ray Crystallography, 3D-QSAR, and Tailored Scoring Functions. J. Med. Chem. 2005, 48, 3290–3312. (Demonstrates logP–potency correlations within the 3-oxybenzamide FXa inhibitor series.) View Source
